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Compound of Interest

Compound Name: 3-Methyl-4-methylsulfonylphenol

Cat. No.: B166747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyl-4-methylsulfonylphenol is a versatile building block for medicinal chemistry, offering

a unique combination of a reactive phenolic hydroxyl group and a polar, hydrogen bond-

accepting methylsulfonyl moiety. Its structural features make it an attractive scaffold for the

synthesis of diverse compound libraries targeting a range of biological endpoints. The electron-

withdrawing nature of the sulfonyl group modulates the acidity of the phenol, influencing its

reactivity and potential interactions with biological targets. This document provides an overview

of its potential applications, synthetic protocols, and its utility in the design of novel therapeutic

agents, particularly in the realm of kinase inhibition.
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Property Value Reference

IUPAC Name
3-methyl-4-

(methylsulfonyl)phenol
--INVALID-LINK--

Synonyms 4-(Methylsulfonyl)-m-cresol --INVALID-LINK--

CAS Number 14270-40-7 --INVALID-LINK--

Molecular Formula C₈H₁₀O₃S --INVALID-LINK--

Molecular Weight 186.23 g/mol --INVALID-LINK--

Appearance Off-white to pale yellow solid -

Solubility
Soluble in methanol, ethanol,

DMSO, and aqueous base
-

Synthesis of 3-Methyl-4-methylsulfonylphenol
A plausible synthetic route to 3-Methyl-4-methylsulfonylphenol involves the oxidation of the

corresponding thioether, 3-methyl-4-(methylthio)phenol. This method is analogous to the

synthesis of the isomeric 4-(methylsulfonyl)phenol.

3-Methyl-4-(methylthio)phenol Oxone®
in Ethanol/Water

Oxidation Aqueous Workup &
Purification 3-Methyl-4-methylsulfonylphenol

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Methyl-4-methylsulfonylphenol.

Experimental Protocol: Synthesis of 3-Methyl-4-
methylsulfonylphenol
This protocol is adapted from the synthesis of 4-(methylsulfonyl)phenol.

Materials:
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3-Methyl-4-(methylthio)phenol

Oxone® (Potassium peroxymonosulfate)

Ethanol

Water

Ethyl acetate

Brine (saturated aqueous NaCl)

Magnesium sulfate (anhydrous)

Procedure:

Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

To this solution, add Oxone® (2-3 equivalents) portion-wise at room temperature. The

reaction is exothermic and may require cooling in an ice bath to maintain the temperature

below 30 °C.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x

volume of the aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-4-
methylsulfonylphenol.
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Application in Medicinal Chemistry: A Building
Block for Kinase Inhibitors
The sulfonylphenol moiety is a recognized pharmacophore in the design of kinase inhibitors.

The phenolic hydroxyl can act as a key hydrogen bond donor or as a handle for further

derivatization to extend into different pockets of the ATP binding site. The methylsulfonyl group

can form crucial hydrogen bonds with the hinge region of many kinases.

Below is a hypothetical application of 3-Methyl-4-methylsulfonylphenol as a building block for

the synthesis of a library of potential kinase inhibitors based on a generic Type II kinase

inhibitor scaffold.

3-Methyl-4-
methylsulfonylphenol

Williamson Ether Synthesis
with R1-X Aryl Ether Intermediate

Coupling Reaction
(e.g., Suzuki, Buchwald-Hartwig)

with R2-Y
Kinase Inhibitor Library

Click to download full resolution via product page

Caption: General synthetic scheme for a kinase inhibitor library.

Hypothetical Kinase Inhibitor Library and Biological
Activity
The following table presents illustrative quantitative data for a hypothetical series of kinase

inhibitors derived from 3-Methyl-4-methylsulfonylphenol, targeting a generic tyrosine kinase

(TK).

Compound ID R1 Group R2 Group TK IC₅₀ (nM)

A-01 4-Fluorobenzyl Pyridine-4-yl 150

A-02 3-Methoxybenzyl Quinoline-6-yl 75

A-03 2-(Morpholino)ethyl
1-Methyl-1H-pyrazol-

4-yl
25

A-04 Cyclopropylmethyl Thiazol-2-yl 200
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Note:The data in this table is for illustrative purposes only and does not represent actual

experimental results.

Relevant Signaling Pathway: Receptor Tyrosine Kinase
(RTK) Pathway
Many kinase inhibitors target aberrant signaling from Receptor Tyrosine Kinases (RTKs), which

are implicated in various cancers. The diagram below illustrates a simplified RTK signaling

cascade.
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Caption: Simplified Receptor Tyrosine Kinase signaling pathway.
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Experimental Protocols for Derivatization
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the general procedure for the alkylation of the phenolic hydroxyl group.

Materials:

3-Methyl-4-methylsulfonylphenol

Alkyl halide (e.g., benzyl bromide, 2-bromo-N,N-dimethylethanamine)

Base (e.g., potassium carbonate, sodium hydride)

Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

Procedure:

To a solution of 3-Methyl-4-methylsulfonylphenol (1 equivalent) in the chosen solvent, add

the base (1.5-2 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

After completion, cool the reaction to room temperature, quench with water, and extract with

a suitable organic solvent.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate.

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion to a Non-nucleophilic Triflate for
Cross-Coupling
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The phenolic hydroxyl can be converted to a triflate, which is an excellent leaving group for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Materials:

3-Methyl-4-methylsulfonylphenol derivative (from Protocol 1)

Triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide)

Base (e.g., pyridine, triethylamine)

Solvent (e.g., dichloromethane (DCM))

Procedure:

Dissolve the O-alkylated 3-Methyl-4-methylsulfonylphenol derivative (1 equivalent) in

anhydrous DCM.

Add the base (2-3 equivalents).

Cool the solution to 0 °C in an ice bath.

Slowly add triflic anhydride (1.2 equivalents) or N-phenyl-bis(trifluoromethanesulfonimide)

(1.2 equivalents).

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the

triflate, which can often be used in the next step without further purification.

Conclusion
3-Methyl-4-methylsulfonylphenol represents a valuable, yet likely underexplored, building

block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its

functional groups provide a solid foundation for the generation of novel small molecules with
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therapeutic potential. The application notes and protocols provided herein, though based on

established chemical principles and analogous structures, offer a roadmap for researchers to

unlock the potential of this scaffold in their drug discovery endeavors.

To cite this document: BenchChem. [Application Notes and Protocols: 3-Methyl-4-
methylsulfonylphenol in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b166747#3-methyl-4-methylsulfonylphenol-as-a-
building-block-for-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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